Cas no 1384591-76-7 (1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine)

1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine is a heterocyclic compound featuring a fused pyridine-diazepine core structure. This scaffold is of significant interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery. The rigid yet flexible diazepine ring system allows for diverse interactions with biological targets, while the pyridine moiety enhances binding affinity and solubility. Its synthetic versatility enables functionalization at multiple positions, facilitating the development of derivatives with tailored properties. The compound's stability and unique electronic characteristics make it a promising candidate for applications in CNS-targeted therapeutics, enzyme inhibition, and ligand design. Researchers value its balanced physicochemical profile for optimizing drug-like properties.
1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine structure
1384591-76-7 structure
Product Name:1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine
CAS No:1384591-76-7
MF:C8H11N3
MW:149.193041086197
CID:4596050
PubChem ID:71695311
Update Time:2025-06-09

1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine Chemical and Physical Properties

Names and Identifiers

    • 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
    • 1H-Pyrido[2,3-b][1,4]diazepine, 2,3,4,5-tetrahydro-
    • 1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine
    • Inchi: 1S/C8H11N3/c1-3-7-8(10-4-1)11-6-2-5-9-7/h1,3-4,9H,2,5-6H2,(H,10,11)
    • InChI Key: HABVSSGSPKPJIP-UHFFFAOYSA-N
    • SMILES: N1CCCNC2=CC=CN=C12

1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H325888-5mg
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
1384591-76-7
5mg
$ 50.00 2022-06-04
TRC
H325888-10mg
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
1384591-76-7
10mg
$ 70.00 2022-06-04
TRC
H325888-50mg
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
1384591-76-7
50mg
$ 295.00 2022-06-04
Chemenu
CM411768-250mg
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
1384591-76-7 95%+
250mg
$1011 2022-06-13
Chemenu
CM411768-500mg
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
1384591-76-7 95%+
500mg
$1032 2022-06-13
Chemenu
CM411768-1g
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
1384591-76-7 95%+
1g
$1074 2022-06-13
Enamine
EN300-106712-0.05g
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
1384591-76-7 95%
0.05g
$229.0 2023-10-28
Enamine
EN300-106712-0.1g
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
1384591-76-7 95%
0.1g
$342.0 2023-10-28
Enamine
EN300-106712-0.25g
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
1384591-76-7 95%
0.25g
$487.0 2023-10-28
Enamine
EN300-106712-0.5g
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
1384591-76-7 95%
0.5g
$768.0 2023-10-28

Additional information on 1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine

Recent Advances in the Study of 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine (CAS: 1384591-76-7)

The compound 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine (CAS: 1384591-76-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused pyridine and diazepine ring system, has been the focus of several studies aimed at exploring its pharmacological activities and synthetic pathways.

Recent research has highlighted the versatility of this compound as a building block for the development of novel bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, particularly targeting protein kinases involved in cancer progression. The study reported that derivatives of 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine exhibited potent inhibitory activity against specific oncogenic kinases, with IC50 values in the nanomolar range.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where researchers explored the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). The study revealed that certain structural modifications of the diazepine ring could enhance binding affinity and selectivity for GPCRs implicated in neurological disorders, such as schizophrenia and Parkinson's disease. These findings open new avenues for the design of targeted therapies for CNS-related conditions.

In addition to its pharmacological potential, synthetic methodologies for 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine have also seen notable improvements. A recent publication in Organic Letters (2023) described a novel one-pot synthesis route utilizing catalytic asymmetric hydrogenation, which significantly improved yield and enantioselectivity compared to traditional methods. This advancement is expected to facilitate large-scale production and further exploration of the compound's applications.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine derivatives. Issues such as metabolic stability and oral bioavailability are currently under investigation, with preliminary results suggesting that strategic functionalization of the core structure could address these limitations. Ongoing research is also exploring the compound's potential in combination therapies and its role in overcoming drug resistance in various disease models.

In conclusion, 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine (CAS: 1384591-76-7) represents a promising scaffold in medicinal chemistry, with diverse applications ranging from oncology to neuroscience. Continued research into its synthetic accessibility, structure-activity relationships, and mechanistic insights will be crucial for translating these findings into clinically viable therapeutics. The compound's unique structural features and demonstrated bioactivity underscore its potential as a valuable tool in drug discovery and development.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.